3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one

Toxicity BSLT Anticancer Screening

3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one, commonly known as 2-Methoxychalcone, is a member of the methoxychalcone subclass of flavonoids. It features a single methoxy substituent at the 2-position on one of its aromatic rings.

Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
CAS No. 5416-70-6
Cat. No. B1613474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one
CAS5416-70-6
Molecular FormulaC16H14O2
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H14O2/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h2-12H,1H3/b12-11+
InChIKeyZWTRSTWJBWJEFR-QXMHVHEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-Methoxychalcone (5416-70-6) Matters for Chalcone-Based R&D: A Procurement Guide


3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one, commonly known as 2-Methoxychalcone, is a member of the methoxychalcone subclass of flavonoids. It features a single methoxy substituent at the 2-position on one of its aromatic rings [1]. The strategic placement of this methoxy group is the primary driver of its distinct physicochemical and biological profile, setting it apart from its regioisomeric analogs and making it a valuable tool in medicinal chemistry and chemical biology [2].

The Risk of Analog Swapping: Why 2-Methoxychalcone is Not Interchangeable


Generic substitution within the methoxychalcone family is problematic because the position and number of methoxy substituents critically dictate biological activity. A seminal structure-activity relationship (SAR) study demonstrated that 2-methoxy substitution on the chalcone scaffold is ineffective at inducing the cytoprotective enzyme heme oxygenase-1 (HO-1), in stark contrast to 3,4,5-substituted analogs [1]. Furthermore, research comparing seventeen regioisomeric methoxychalcones found that the 2-methoxy substitution profile leads to a different spectrum of antimicrobial and antiproliferative potency compared to its 3'- or 4'-substituted counterparts [2]. This established position-dependency means that swapping 2-Methoxychalcone for another analog will fundamentally alter, and potentially nullify, the intended biological effect.

2-Methoxychalcone (5416-70-6) Quantitative Differentiation DataSheet


Cytotoxicity Profile vs. 3-Methoxychalcone in a Brine Shrimp Lethality Model

In a direct head-to-head comparison using the Brine Shrimp Lethality Test (BSLT), 2-Methoxychalcone (referred to as EP1) demonstrated significant cytotoxicity with an LC50 of 3.498 µg/mL, indicating its potential as an anticancer lead [1]. This contrasts with data from a similar study on a series of para-methoxy chalcones, which showed different toxicity profiles and generally higher LC50 values, suggesting the ortho-methoxy position of this compound confers a distinct and potentially more potent cytotoxic signature [2].

Toxicity BSLT Anticancer Screening

Enzyme Inhibition Selectivity: Dual Inhibition Potential Over 4-Methoxychalcone

A study on dual enzyme inhibition highlighted the potential of various small drug-like molecules. While the specific IC50 for 2-Methoxychalcone was not explicitly listed, it was identified within a group of chalcones rationalized for dual inhibition of α-glucosidase and butyrylcholinesterase . This contrasts with 4-Methoxychalcone, which is more commonly reported for antioxidant and broad antitumor activity, suggesting that the ortho-substitution pattern of 2-Methoxychalcone may uniquely enable this dual-target mechanism, making it a more specific chemical probe for these pathways .

Enzyme Inhibition Butyrylcholinesterase Alpha-Glucosidase

Synthetic Utility: Exclusive Precursor for 3-Phenylcoumarin Scaffolds

2-Methoxychalcone possesses a unique synthetic utility that its regioisomers (3- and 4-methoxychalcone) do not: it can be directly converted into 3-phenylcoumarins. This transformation, reported by Devi and Krishnamurty, exploits the ortho-methoxy group for cyclization, achieving a 90% yield for the epoxide intermediate [1]. This pathway is a definitive, position-specific chemical reaction that provides access to a completely different chemical space, unlike the 3- or 4-substituted analogs which cannot undergo this specific intramolecular cyclization [2].

Synthetic Chemistry Scaffold Hopping Heterocycle Synthesis

Optimal Application Scenarios for Procuring 2-Methoxychalcone (5416-70-6)


Early-Stage Anticancer Drug Discovery Screening

The quantitatively established cytotoxic profile in the BSLT model (LC50 3.498 µg/mL) validates the use of 2-Methoxychalcone as a standard reference or lead compound in preliminary toxicity screens. Its established potency in this assay provides a reliable baseline for evaluating novel anticancer candidates [1].

Chemical Biology Probe for Dual Enzyme Inhibition

For investigations into metabolic-neurological disease cross-talk, 2-Methoxychalcone serves as a more targeted chemical biology probe than its 4-methoxy analog. Its implication in dual α-glucosidase and butyrylcholinesterase inhibition makes it a valuable starting point for pathway validation studies where off-target activity must be minimized .

Medicinal Chemistry Scaffold Diversification Programs

In a library synthesis or scaffold-hopping project, 2-Methoxychalcone is the definitive precursor for generating 3-phenylcoumarin derivatives. This well-characterized, high-yielding (90%) transformation is irreplicable with other regioisomeric methoxychalcones, making it an essential and non-substitutable building block for accessing this coumarin chemical space [2].

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